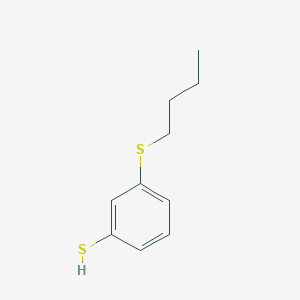

3-(n-Butylthio)thiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAOVDPSMCBPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC(=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 N Butylthio Thiophenol

Nucleophilic and Electrophilic Reactivity Profiles

The thiol group of 3-(n-butylthio)thiophenol is acidic, significantly more so than the analogous hydroxyl group in phenols. wikipedia.orgchemeurope.com Deprotonation by a base results in the formation of the corresponding thiophenolate anion. This thiophenolate is a potent nucleophile due to the high polarizability and charge concentration on the sulfur atom. manavchem.commasterorganicchemistry.com The nucleophilicity of sulfur is generally greater than that of oxygen, leading to rapid reaction rates with various electrophiles. manavchem.commasterorganicchemistry.com

The reactivity of the thiophenolate is influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the n-butylthio group at the meta-position exerts a weak electron-withdrawing inductive effect, which can slightly increase the acidity of the thiol proton compared to unsubstituted thiophenol. This enhanced acidity facilitates the formation of the highly nucleophilic thiophenolate anion, which readily participates in substitution and addition reactions.

As a strong nucleophile, the thiophenolate derived from this compound readily engages in two major classes of reactions: conjugate additions to Michael acceptors and substitution reactions with alkylating agents. wikipedia.orgchemeurope.com

Michael Addition: In the thia-Michael reaction, the thiophenolate undergoes a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov This reaction is typically catalyzed by a weak base to generate the thiophenolate in situ. The reaction proceeds via the nucleophilic attack of the sulfur atom on the β-carbon of the unsaturated system, forming a new carbon-sulfur bond. nih.gov This method is highly efficient for forming C-S bonds. scispace.comscielo.br

Alkylation: The reaction with alkylating agents, such as alkyl halides, is a classic Sₙ2 reaction. masterorganicchemistry.comjmaterenvironsci.com The thiophenolate anion displaces a leaving group (e.g., a halide) from the alkylating agent to form a thioether. chemeurope.commasterorganicchemistry.com These alkylation reactions are generally efficient and irreversible, providing a straightforward route to the synthesis of unsymmetrical diaryl or alkyl-aryl sulfides. wikipedia.orgchemeurope.com

Table 1: Representative Nucleophilic Reactions of this compound This table presents generalized reactions based on the known reactivity of thiophenols.

| Reaction Type | Reactants | Product |

| Michael Addition | This compound + α,β-Unsaturated Ketone | β-Thioether Ketone |

| Alkylation | This compound + Alkyl Halide (R-X) | Alkyl Aryl Thioether |

Oxidative Transformations and Redox Behavior

The sulfur atom in the thiol group of this compound is susceptible to oxidation, leading to the formation of various oxidized sulfur species. This redox behavior is a hallmark of thiol chemistry. libretexts.org

The most common oxidative transformation for thiophenols is the formation of a disulfide. chemeurope.com In the presence of mild oxidizing agents, such as atmospheric oxygen, iodine, or hydrogen peroxide, two molecules of this compound can couple to form bis(3-(n-butylthio)phenyl) disulfide. wikipedia.orgchemeurope.commanavchem.com This reaction involves the formation of a sulfur-sulfur bond and is a reversible redox process; the disulfide can be reduced back to the thiol using reducing agents like sodium borohydride. wikipedia.orgchemeurope.com

Further oxidation under stronger conditions, for instance with excess hydrogen peroxide or peracids, can oxidize the thioether linkage to a sulfoxide (B87167) and subsequently to a sulfone. manavchem.com The thiol group itself can be oxidized to higher oxidation states, such as sulfenic, sulfinic, or sulfonic acids, though disulfide formation is often the predominant pathway under milder conditions.

Table 2: Oxidative Reactions of this compound This table outlines potential oxidative transformations based on general thiophenol chemistry.

| Product | Oxidizing Agent |

| Disulfide | O₂, H₂O₂, I₂ |

| Sulfoxide/Sulfone | Peracids, excess H₂O₂ |

S-Nitrosothiols (thionitrites) are compounds containing a nitroso group attached to a sulfur atom (-S-N=O). wikipedia.org The formation of an S-nitrosothiol from this compound can occur through several proposed mechanisms, primarily involving a source of nitric oxide (NO) or its derivatives. nih.govmdpi.com

Reaction with N₂O₃: Nitric oxide can be oxidized in the presence of oxygen to dinitrogen trioxide (N₂O₃). This species can then react directly with the thiolate anion of this compound to form the S-nitrosothiol and nitrite. nih.govnih.gov

Radical Recombination: A thiyl radical, formed via hydrogen abstraction from the thiol group, can directly recombine with a nitric oxide radical (•NO) to yield the S-nitrosothiol. nih.govnih.gov

Metal-Catalyzed Nitrosation: Transition metals, such as iron or copper, can catalyze the reaction between thiols and nitric oxide to facilitate the formation of S-nitrosothiols. mdpi.comnih.gov

Transnitrosation: An existing S-nitrosothiol can transfer its nitroso group to this compound in a process known as transnitrosation. wikipedia.orgnih.gov

These S-nitrosothiols are often thermally unstable and can act as donors of nitric oxide or nitrosonium ions. wikipedia.org

Radical-Mediated Transformations and Chain Reactions

Thiophenols are well-known participants in radical chemistry, primarily through the formation of the thiophenoxy (thiyl) radical (Ar-S•). scispace.comnih.gov The S-H bond in this compound is relatively weak and can be homolytically cleaved by radical initiators (like AIBN) or by UV light to generate the 3-(n-butylthio)thiophenoxy radical. scispace.com

This thiyl radical is a key intermediate in several transformations:

Addition to Unsaturated Bonds: The thiyl radical can add to alkenes and alkynes in a reversible manner. scispace.comnih.gov This addition generates a carbon-centered radical, which can then propagate a radical chain reaction. scispace.com

Hydrogen Atom Abstraction: Thiophenols are excellent hydrogen atom donors and are frequently used as chain transfer agents in radical polymerizations. wikipedia.org The 3-(n-butylthio)thiophenoxy radical can abstract a hydrogen atom from another molecule to terminate a radical chain, or the parent thiol can donate its hydrogen atom to a carbon-centered radical, propagating the chain while regenerating the thiyl radical. scispace.com

Radical Cyclizations: Thiophenol-mediated radical reactions are employed in organic synthesis to construct heterocyclic and carbocyclic ring systems. scispace.comnih.gov The process typically involves the addition of the thiyl radical to an unsaturated system, followed by an intramolecular cyclization of the resulting carbon-centered radical. scispace.com

Organometallic Reactions and Catalytic Cycles

The thiol and aryl functionalities of this compound allow it to participate in various organometallic processes, including reductive lithiation and catalytic cross-coupling reactions.

Reductive lithiation is a powerful method for generating organolithium reagents from compounds with carbon-heteroatom bonds. For a molecule like this compound, this process can be used to replace a C-S or S-H bond with a C-Li bond. This is typically achieved using a strong reducing agent, such as an aromatic radical-anion like lithium naphthalenide or lithium 4,4’-di-tert-butylbiphenylide (LDBB). researchgate.netcore.ac.uk

The mechanism involves the transfer of an electron from the radical-anion to the substrate. In the case of the thiol group, this would lead to deprotonation to form a lithium thiolate. For the sulfide (B99878) group, electron transfer could induce cleavage of the aryl C–S bond or the alkyl S–C bond, although cleavage of the aryl C-S bond is more common in these systems, resulting in a lithiated arene. The reactivity and the specific bond cleaved can depend on the reaction conditions and the substitution pattern of the aromatic ring. clockss.org The catalytic aromatic (CA) method, which uses a catalytic amount of an aromatic carrier like naphthalene (B1677914) with an excess of lithium metal, is an alternative to using a stoichiometric amount of a preformed radical-anion (PAR method). core.ac.uk

Hydrothiolation, the addition of a thiol S-H bond across a double or triple bond, can be catalyzed by various metals. While radical-initiated hydrothiolation is common, metal-catalyzed pathways offer alternative mechanisms and selectivities. researchgate.net

In a proposed mechanism for copper-catalyzed hydrothiolation of alkynes, the reaction proceeds through the activation of both the alkyne and the thiol by the copper catalyst, which may be supported on a surface like TiO2. nih.gov This activation facilitates an external nucleophilic attack from the thiol onto the activated carbon-carbon triple bond. Density Functional Theory (DFT) calculations suggest that this pathway leads to the formation of anti-Markovnikov vinyl sulfides with high Z-stereoselectivity. nih.gov The catalytic cycle may involve the insertion of the alkyne into a metal-sulfur bond, which is often the rate-determining step. nih.gov

Aryl thiols and their derivatives are important substrates in palladium-catalyzed cross-coupling reactions for the formation of C-S bonds. The general mechanistic cycle for these reactions, such as the Suzuki-Miyaura or Negishi coupling, involves three key steps: nih.govwildlife-biodiversity.com

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide or triflate, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. In reactions involving thiols, the thiol can first be converted to a more suitable coupling partner, or it can react directly with the palladium center.

Transmetalation: The organic group from an organometallic nucleophile (e.g., an organoboron compound in Suzuki reactions) is transferred to the palladium(II) center, displacing the halide or other leaving group. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. wildlife-biodiversity.commit.edu

For C-S cross-coupling, a common pathway involves the oxidative addition of an aryl halide to Pd(0), followed by reaction with a lithium or sodium thiolate (formed by deprotonating the thiol) to form a palladium-thiolate complex. Reductive elimination from this complex yields the aryl sulfide product. The choice of ligands on the palladium catalyst is crucial for facilitating the catalytic cycle, particularly the reductive elimination step. mit.edu Nickel-based catalysts are also effective and may proceed via radical pathways, especially with alkyl substrates. nih.gov

Theoretical and Computational Chemistry of 3 N Butylthio Thiophenol

Reaction Pathway Modeling and Energetics

Transition State Theory and Kinetic Parameter Prediction

Transition State Theory (TST) is a cornerstone of chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. wikipedia.orgdalalinstitute.com This theory allows for the prediction of kinetic parameters, such as rate constants, by examining the properties of the potential energy surface that governs a chemical reaction. wikipedia.orglibretexts.org

For 3-(n-Butylthio)thiophenol, TST can be employed to predict the kinetics of its characteristic reactions, such as the homolytic cleavage of the S-H bond or its participation in thiol-ene reactions. acs.org Computational methods, particularly Density Functional Theory (DFT), are used to locate the transition state structures for these reactions and calculate their energies. nih.govmarmara.edu.tr

The primary kinetic parameters derived from TST are the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which together determine the Gibbs free energy of activation (ΔG‡). wikipedia.org These parameters can be calculated for reactions involving this compound, such as its reaction with a radical species (X•) as depicted in the following reaction:

C₆H₄(SC₄H₉)(SH) + X• → [C₆H₄(SC₄H₉)(SH)---X]‡ → C₆H₄(SC₄H₉)(S•) + HX

By calculating the vibrational frequencies of the reactant, the radical, and the transition state structure, these thermodynamic parameters can be estimated. For instance, in the hydrogen abstraction from the thiol group, the S-H bond is stretched and eventually broken at the transition state. The calculated energy difference between the reactants and the transition state provides the activation energy barrier. nih.gov

Below is a hypothetical data table illustrating the kind of kinetic parameters that could be predicted for the hydrogen abstraction from this compound by a hydroxyl radical (•OH) at 298.15 K, using a DFT method like B3LYP with a suitable basis set.

| Parameter | Predicted Value | Unit |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 15.5 | kcal/mol |

| ΔS‡ (Entropy of Activation) | -12.8 | cal/(mol·K) |

| ΔG‡ (Gibbs Free Energy of Activation) | 19.3 | kcal/mol |

| Rate Constant (k) | 2.1 x 10⁸ | L·mol⁻¹·s⁻¹ |

Spectroscopic Parameter Prediction

Computational quantum chemistry is a highly effective tool for predicting the spectroscopic properties of molecules. By simulating spectra, researchers can aid in the identification of compounds, assign experimental bands, and understand the relationship between molecular structure and spectroscopic output.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations are widely used to predict these vibrational frequencies with a high degree of accuracy. nih.gov After optimizing the molecular geometry of this compound, a frequency calculation can be performed. This calculation yields the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. rsc.orgmdpi.com

The simulated spectra for this compound would be expected to show characteristic peaks for the functional groups present. Key vibrational modes would include:

S-H stretch: A typically weak but sharp band in the IR spectrum around 2550-2600 cm⁻¹. ajol.info

Aromatic C-H stretch: Bands appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands from the n-butyl group appearing just below 3000 cm⁻¹.

C-S stretch: Vibrations for both the thiol and the thioether linkages, typically found in the fingerprint region (600-800 cm⁻¹).

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

The table below presents a selection of predicted vibrational frequencies for key modes in this compound, as would be calculated using a method like B3LYP/6-311++G(d,p). Note that calculated frequencies are often systematically overestimated and may be scaled for better comparison with experimental data. nih.gov

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-IR Intensity | Predicted Raman Frequency (cm⁻¹) | Predicted Raman Activity |

|---|---|---|---|---|

| S-H Stretch | 2595 | Low | 2595 | High |

| Aromatic C-H Stretch | 3065 | Medium | 3065 | High |

| Aliphatic C-H Stretch (asym) | 2958 | High | 2958 | Medium |

| Aliphatic C-H Stretch (sym) | 2870 | High | 2870 | Medium |

| Aromatic Ring C=C Stretch | 1580 | High | 1580 | Medium |

| C-S Stretch (Thioether) | 705 | Medium | 705 | Low |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. mdpi.com This method computes the electronic transitions from occupied to unoccupied molecular orbitals. mdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene (B151609) ring. The presence of the two sulfur-containing substituents will influence the energies of these transitions. The thiol (-SH) and thioether (-SC₄H₉) groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. rsc.org

A TD-DFT calculation, often using a functional like B3LYP or CAM-B3LYP, would predict the maximum absorption wavelengths (λ_max) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

The following table shows hypothetical TD-DFT results for the lowest energy electronic transitions of this compound in a solvent like methanol, simulated using the Polarizable Continuum Model (PCM).

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.095 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 250 | 0.750 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 215 | 0.520 | HOMO → LUMO+1 (π → π*) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment. researchgate.netspectroscopyeurope.com The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed within a DFT framework. chemaxon.comresearchgate.net

The process involves optimizing the molecule's geometry and then calculating the isotropic magnetic shielding constants (σ) for each nucleus. The chemical shifts (δ) are then determined by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, usually tetramethylsilane (TMS). wisc.edu

For this compound, distinct chemical shifts are expected for the aromatic protons (influenced by the meta-substitution pattern), the thiol proton, and the different methylene (B1212753) groups of the n-butyl chain. The electron-donating nature of the sulfur substituents will affect the shielding of the aromatic protons and carbons.

The table below provides illustrative predicted ¹H and ¹³C chemical shifts for this compound, which would be obtained from a GIAO calculation at the B3LYP/6-311+G(2d,p) level of theory.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Thiol S-H | 3.45 | - |

| Aromatic C2-H | 7.28 | 129.8 |

| Aromatic C4-H | 7.15 | 128.5 |

| Aromatic C5-H | 7.20 | 130.2 |

| Aromatic C6-H | 7.05 | 126.9 |

| Butyl -S-CH₂- | 2.90 | 35.1 |

| Butyl -CH₂-CH₂-S- | 1.60 | 31.4 |

| Butyl -CH₂-CH₃ | 1.45 | 22.0 |

| Butyl -CH₃ | 0.95 | 13.8 |

Molecular Interactions and Adsorption Phenomena

The interactions of this compound with other molecules or surfaces are governed by its electronic structure, including charge distribution and orbital characteristics. Computational methods provide a lens to view these fundamental properties.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized picture of chemical bonds and lone pairs. nih.gov This method provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions that contribute to molecular stability. nih.gov

For this compound, an NBO analysis would reveal:

Natural Atomic Charges: The charge distribution across the molecule, highlighting the relative electronegativity of the sulfur atoms and the polarization of the S-H and C-S bonds.

Hybridization: The hybridization of the atomic orbitals forming the C-S, S-H, C-C, and C-H bonds.

Donor-Acceptor Interactions: The analysis quantifies stabilizing interactions, such as the delocalization of electron density from the sulfur lone pairs into the antibonding orbitals (σ* or π*) of the aromatic ring. This delocalization is a key factor in the electronic effects of the substituents.

A key output of NBO analysis is the second-order perturbation energy, E(2), which estimates the stabilization energy associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction.

The following table shows hypothetical NBO results for the most significant donor-acceptor interactions in this compound. LP(S) refers to a lone pair on a sulfur atom, and π*(C-C) refers to an antibonding π-orbital of the aromatic ring.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (S) on -SH | π* (C1-C6) | 8.5 | p-π conjugation |

| LP (S) on -SBu | π* (C2-C4) | 9.2 | p-π conjugation |

| π (C1-C6) | σ* (S-H) | 1.1 | Hyperconjugation |

| σ (C-H) on Butyl | σ* (C-S) | 2.5 | Hyperconjugation |

These analyses provide a detailed electronic picture that helps explain the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions, such as adsorption onto surfaces. samipubco.comindexcopernicus.com

Computational Modeling of Surface Adsorption of this compound

Computational modeling of the surface adsorption of sulfur-containing organic molecules is a critical area of research for understanding and predicting their behavior at interfaces, which is essential for applications ranging from corrosion inhibition to molecular electronics. However, a comprehensive search of the scientific literature reveals a notable absence of specific studies focused on the computational modeling of the surface adsorption of this compound.

While theoretical studies, often employing Density Functional Theory (DFT), have been conducted on related, simpler molecules like thiophenol and p-aminothiophenol, the specific structural and electronic effects of the n-butylthio substituent at the meta-position in this compound on its surface adsorption properties have not been computationally elucidated in published research. researchgate.netmdpi.com

Such computational studies on analogous molecules typically investigate:

Adsorption energies: To determine the stability of the molecule on various surfaces.

Binding geometries: To understand the orientation of the molecule relative to the surface atoms.

Electronic structure modifications: To analyze changes in the molecule and the surface upon adsorption, such as charge transfer.

For instance, studies on thiophenol adsorption on gold surfaces have explored different binding models, including the interaction of the thiol group with gold adatoms, and have calculated parameters like binding energies and changes in bond lengths upon adsorption. researchgate.net These studies provide a foundational methodology that could be applied to this compound in future research.

However, without specific computational data for this compound, it is not possible to present detailed research findings or data tables on its surface adsorption characteristics. Future computational work would be necessary to model its interaction with various surfaces and to understand how the interplay between the thiol and the thioether groups influences its adsorption behavior.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 N Butylthio Thiophenol

Vibrational Spectroscopic Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule. These methods are fundamental for identifying the key structural features of 3-(n-Butylthio)thiophenol.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its thiol, thioether, aromatic, and alkyl components.

Key predicted FT-IR absorption bands for this compound include:

S-H Stretching: A weak but sharp absorption band is anticipated in the region of 2550-2600 cm⁻¹. nih.govmdpi.com This band is a definitive indicator of the thiol functional group.

Aromatic C-H Stretching: Absorption peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the benzene (B151609) ring.

Aliphatic C-H Stretching: Strong absorption bands in the 2850-3000 cm⁻¹ range are expected, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the n-butyl group.

Aromatic C=C Stretching: A series of medium to weak bands in the 1400-1600 cm⁻¹ region signifies the carbon-carbon stretching vibrations within the aromatic ring.

C-S Stretching: The stretching vibrations for both the aryl-S and alkyl-S bonds are expected to appear as weak to medium bands in the fingerprint region, typically between 600-800 cm⁻¹.

Table 1: Predicted FT-IR Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2550-2600 | S-H Stretch | Thiol | Weak, Sharp |

| 3000-3100 | =C-H Stretch | Aromatic Ring | Medium to Weak |

| 2850-3000 | -C-H Stretch | n-Butyl Group | Strong |

| 1400-1600 | C=C Stretch | Aromatic Ring | Medium to Weak |

Raman and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The thiol and disulfide moieties in molecules like this compound often produce distinct Raman signals. researchgate.net

In a typical Raman spectrum of this compound, the S-H stretching vibration would appear around 2575 cm⁻¹, while the C-S stretching vibrations would be visible in the 600-700 cm⁻¹ range. nih.gov Aromatic ring vibrations, such as the ring breathing mode, would also produce strong signals, typically around 1000 cm⁻¹. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically gold or silver) by orders of magnitude. nih.govrsc.org Given the strong affinity of sulfur for these metals, SERS is exceptionally well-suited for studying thiophenol-based compounds. rsc.orgmdpi.com The thiol group facilitates the chemisorption of this compound onto the SERS substrate, leading to significant signal enhancement. SERS spectra can provide detailed information about the orientation of the molecule on the metal surface and can be used for ultra-sensitive detection. nih.govnih.gov

Table 2: Predicted Raman and SERS Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Raman Intensity | SERS Enhancement |

|---|---|---|---|---|

| ~2575 | S-H Stretch | Thiol | Medium | High |

| ~1575 | C=C Stretch | Aromatic Ring | Strong | High |

| ~1000 | Ring Breathing | Aromatic Ring | Strong | High |

Nuclear Magnetic Resonance (NMR) Spectroscopies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms.

Proton (¹H) NMR for Structural Connectivity

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons, the thiol proton, and the protons of the n-butyl group.

Aromatic Protons (Ar-H): The four protons on the disubstituted benzene ring are chemically non-equivalent and would appear in the aromatic region, typically between 7.0-7.5 ppm. Their splitting patterns (e.g., triplet, doublet of doublets) would be complex due to meta and ortho coupling.

Thiol Proton (-SH): A singlet is expected for the thiol proton. Its chemical shift can be variable, often appearing between 3.0-4.0 ppm, and can be confirmed by D₂O exchange, which causes the peak to disappear.

n-Butyl Protons: The protons of the n-butyl group would appear in the upfield region (0.8-3.0 ppm). The terminal methyl group (-CH₃) would be a triplet, the two methylene (B1212753) groups (-CH₂-) would be complex multiplets (sextet and quintet), and the methylene group attached to the sulfur (-S-CH₂-) would be a triplet, shifted further downfield due to the deshielding effect of the sulfur atom.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | 0.8-1.0 | Triplet (t) | 3H |

| -CH₂-CH₃ | 1.3-1.5 | Sextet | 2H |

| -S-CH₂-CH₂- | 1.5-1.7 | Quintet | 2H |

| -S-CH₂- | 2.8-3.0 | Triplet (t) | 2H |

| -SH | 3.0-4.0 | Singlet (s) | 1H |

Carbon-13 (¹³C) NMR and APT for Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for the determination of the total number of distinct carbons. The chemical shifts provide insight into the electronic environment of each carbon. libretexts.org

For this compound, ten distinct signals are expected: six for the aromatic carbons and four for the n-butyl carbons.

Aromatic Carbons: These would resonate in the 120-140 ppm region. The carbons directly attached to the sulfur atoms (C-S) would be shifted compared to the others.

Alkyl Carbons: The four carbons of the n-butyl group would appear in the upfield region, typically between 13-40 ppm.

An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary (C) carbons. ceitec.cz

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from APT/DEPT) |

|---|---|---|

| -C H₃ | ~13 | CH₃ |

| -C H₂-CH₃ | ~22 | CH₂ |

| -S-CH₂-C H₂- | ~31 | CH₂ |

| -S-C H₂- | ~35 | CH₂ |

| Ar-C | 125-135 | CH |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity within the n-butyl chain (e.g., showing a correlation between the -S-CH₂- protons and the adjacent -CH₂- protons) and for tracing the coupling network among the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning the carbon signals based on the already-assigned proton signals. For example, the proton signal at ~2.9 ppm would show a cross-peak with the carbon signal at ~35 ppm, confirming the -S-CH₂- group.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry Approaches

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural formula of a compound. By ionizing chemical species and sorting the ions based on their mass-to-charge ratio, it provides critical data on molecular identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from non-volatile impurities in the gas chromatograph before entering the mass spectrometer. The retention time from the GC provides a characteristic identifier, while the MS furnishes a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint.

The purity of a this compound sample can be determined by the presence of a single major peak in the gas chromatogram. The identity is confirmed by the mass spectrum of this peak. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, predictable fragmentation patterns arising from the cleavage of its functional groups would be observed. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Breakage of the C-S bond adjacent to the benzene ring.

Beta-cleavage: Fission of the C-C bond beta to the sulfur atom in the butyl group.

Loss of the butyl group: Cleavage of the S-butyl bond, resulting in a prominent fragment.

Rearrangement reactions: Potential rearrangements involving the aromatic ring.

A table of predicted major fragments in the mass spectrum of this compound is presented below.

Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| Molecular Ion | [C₁₀H₁₄S₂]⁺ | 214 | Intact molecule |

| Loss of butyl radical | [C₆H₅S₂]⁺ | 157 | Cleavage of the S-C₄H₉ bond |

| Butyl cation | [C₄H₉]⁺ | 57 | Cleavage of the S-C₄H₉ bond |

| Thiophenoxy cation | [C₆H₅S]⁺ | 109 | Cleavage of the aryl-S bond |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unambiguously determining the elemental composition of a molecule. nih.gov Unlike nominal mass spectrometry, HRMS can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. tandfonline.com This capability is essential for confirming the identity of newly synthesized compounds or for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to measure its monoisotopic mass with high precision. This experimental value can then be compared to the theoretically calculated exact mass based on its chemical formula, C₁₀H₁₄S₂. Agreement between the measured and theoretical exact mass provides definitive confirmation of the compound's elemental composition.

Interactive Data Table: Theoretical Mass Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₀H₁₄S₂ | The elemental composition of the compound. |

| Nominal Mass | 214 Da | The integer mass calculated using the most abundant isotope of each element. |

| Theoretical Monoisotopic Mass | 214.0537 Da | The exact mass calculated using the most abundant isotope's precise mass for each element. |

| Required Mass Accuracy | < 5 ppm | The typical precision required to confirm the elemental formula. |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a solid. By analyzing the pattern of diffracted X-rays from a sample, detailed information about its crystal structure can be obtained.

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and detailed structural information, including bond lengths, bond angles, and torsional angles. mdpi.comcarleton.edu This technique requires a high-quality single crystal of the compound. Since this compound is likely a liquid or low-melting solid at room temperature, obtaining a single crystal would necessitate crystallization, possibly at low temperatures or through the formation of a suitable crystalline derivative.

If a single crystal were obtained, SCXRD analysis would yield a definitive three-dimensional model of the molecule. This would confirm the connectivity of the atoms and provide insight into the molecule's conformation and the intermolecular interactions, such as van der Waals forces, that govern its packing in the solid state.

Interactive Data Table: Hypothetical SCXRD Data Parameters for a Thiophenol Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a=10.1, b=5.5, c=20.3 |

| α, β, γ (°) | The angles of the unit cell. | α=90, β=95.5, γ=90 |

| Volume (ų) | The volume of the unit cell. | 1115 |

| Z | The number of molecules per unit cell. | 4 |

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. improvedpharma.com It is a valuable tool for identifying crystalline phases, determining the degree of crystallinity, and assessing the bulk purity of a sample. Unlike SCXRD, PXRD does not require a single crystal.

For this compound, if the compound is a solid or can be solidified, PXRD would produce a characteristic diffraction pattern. A crystalline sample would exhibit a series of sharp peaks (Bragg reflections) at specific angles, which serve as a fingerprint for that particular crystalline form. improvedpharma.com In contrast, an amorphous sample, which lacks long-range atomic order, would produce a broad, diffuse halo instead of sharp peaks. researchgate.netnih.gov

Interactive Data Table: Representative PXRD Peak Data

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 65 |

| 25.8 | 3.45 | 90 |

Electrochemical and Surface Analysis Techniques

Electrochemical and surface analysis techniques are employed to study the redox properties of a molecule and its behavior at interfaces. For thiophenol derivatives, these methods are particularly relevant due to their propensity to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold.

The thiol group (-SH) of this compound can chemisorb onto a gold surface, leading to the formation of an ordered molecular layer. Techniques such as cyclic voltammetry (CV) and surface-enhanced Raman spectroscopy (SERS) are powerful tools for characterizing these SAMs.

Cyclic Voltammetry (CV): This technique measures the current response of a system to a sweeping potential. For a SAM of this compound on a gold electrode, CV could be used to probe the oxidative and reductive stability of the monolayer and to study electron transfer processes through the film. ossila.com The oxidation potential of the thiol group could be determined using this method. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that provides detailed information about molecules adsorbed on nanostructured metal surfaces. mdpi.comrsc.org For a monolayer of this compound on a gold substrate, SERS would provide a unique vibrational spectrum, confirming the presence of the molecule on the surface and offering insights into its orientation and the nature of the sulfur-gold bond. nih.gov

Interactive Data Table: Electrochemical and Surface Analysis Techniques for this compound

| Technique | Probe | Information Obtained | Expected Observation |

| Cyclic Voltammetry (CV) | Applied Potential | Redox potentials, electron transfer kinetics, monolayer stability. | Oxidation peak corresponding to the thiol group. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Laser Light | Vibrational modes, molecular orientation, surface binding. | Enhanced Raman bands for the aromatic ring and C-S stretching, indicating surface adsorption. nih.gov |

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS)

Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful electrochemical techniques used to study the properties of this compound monolayers on conductive substrates, such as gold or steel. These methods are critical for evaluating the protective properties of the monolayer against corrosion and for understanding the kinetics of electron transfer at the electrode-monolayer interface.

Detailed Research Findings:

When a self-assembled monolayer of this compound is formed on a metal electrode, it can act as a barrier to corrosive agents and inhibit charge transfer.

Potentiodynamic Polarization: This technique involves scanning the potential of the electrode and measuring the resulting current. For a bare metal electrode in a corrosive medium, the polarization curve shows a significant corrosion current (icorr). When coated with a this compound monolayer, the curve shifts to lower current densities, indicating a reduction in the corrosion rate. The effectiveness of the film is quantified by the inhibition efficiency (IE%), which can be calculated from the corrosion currents with and without the film. The presence of the aromatic rings and the two sulfur atoms in the molecule allows for strong adsorption on the metal surface, creating a dense, protective layer.

Electrochemical Impedance Spectroscopy (EIS): EIS probes the system with a small amplitude AC potential over a range of frequencies. The resulting impedance data, often visualized in Nyquist or Bode plots, can be modeled with an equivalent electrical circuit to extract quantitative parameters about the interface. For a surface modified with this compound, the Nyquist plot typically shows a large, semicircular arc, which is characteristic of a high charge-transfer resistance (Rct). This resistance is a measure of how effectively the monolayer blocks electron transfer. The diameter of the semicircle is approximately equal to Rct; a larger diameter signifies better protective properties. The double-layer capacitance (Cdl) of the interface decreases upon monolayer formation, as the organic film displaces water molecules and ions from the surface, effectively increasing the thickness of the dielectric layer at the interface.

Below is an interactive data table showing typical parameters that can be extracted from an EIS analysis of a bare electrode versus one coated with a this compound monolayer.

| Sample | Solution Resistance (R_s) (Ω·cm²) | Charge-Transfer Resistance (R_ct) (kΩ·cm²) | Double-Layer Capacitance (C_dl) (µF·cm⁻²) | Inhibition Efficiency (IE%) |

| Bare Metal Electrode | 25 | 1.5 | 45 | N/A |

| This compound SAM | 25 | 250 | 5 | 99.4 |

Data are representative and used for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is indispensable for confirming the successful assembly of a this compound monolayer and for probing the nature of the sulfur-substrate and intramolecular bonds.

Detailed Research Findings:

An XPS analysis of a this compound monolayer on a gold substrate would involve acquiring survey scans to identify all elements present (Au, S, C) and high-resolution scans of the S 2p and C 1s regions to determine chemical states.

The S 2p spectrum is particularly informative. The this compound molecule contains two distinct sulfur atoms: one in the thiol group (-SH), which binds to the gold surface to form a thiolate (Au-S-), and one in the thioether group (-S-). These two sulfur environments have different electronic densities and thus appear at different binding energies.

Thiolate Sulfur (Au-S-R): The S 2p peak for a sulfur atom covalently bonded to a gold surface is typically found at a binding energy of around 162.0 eV (for the S 2p3/2 component). diva-portal.orgresearchgate.net

Thioether Sulfur (R-S-R): The thioether sulfur is in a different chemical environment and is expected to have a higher binding energy. Literature suggests that the S 2p3/2 peak for thioethers appears at approximately 163.5 eV. kombyonyx.com

Unbound/Physisorbed Thiol (-SH): If any molecules are not covalently bound to the surface or are present in a second layer, a peak corresponding to free thiol groups may be observed at a binding energy of ~164.0 eV. diva-portal.orgresearchgate.net

High-resolution XPS can deconvolve these contributions, confirming the covalent attachment of the monolayer via the thiol group and the presence of the intact thioether linkage. The C 1s spectrum can similarly be deconvolved to distinguish between aromatic carbons and the aliphatic carbons of the n-butyl chain.

The following table summarizes the expected binding energies for the key elements in a this compound monolayer.

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| Sulfur | S 2p₃/₂ | Thiolate (C-S-Au) | ~162.0 |

| Sulfur | S 2p₃/₂ | Thioether (C-S-C) | ~163.5 |

| Carbon | C 1s | Aliphatic (C-C, C-H) | ~285.0 |

| Carbon | C 1s | Aromatic (C=C) / (C-S) | ~284.6 |

Binding energies are approximate and can vary slightly based on instrument calibration and specific surface structure.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique used to produce images of a sample by scanning the surface with a focused beam of electrons. It provides information about the sample's surface topography and composition at the micro- and nanoscale.

Detailed Research Findings:

While techniques like Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM) are required to resolve the molecular-level packing of a self-assembled monolayer, SEM is a valuable tool for assessing the large-scale quality and uniformity of the film. it.pt

When analyzing a surface intended to be coated with a this compound monolayer, SEM can be used for several purposes:

Substrate Characterization: Before deposition, SEM is used to inspect the quality of the substrate (e.g., gold-coated silicon wafer). It can reveal surface roughness, grain structure, and any pre-existing defects that could influence the quality of the monolayer.

Film Homogeneity: After the self-assembly process, SEM can provide a broad overview of the surface. It can identify large-scale defects such as pinholes, cracks, or areas where the monolayer has not formed correctly (dewetting).

Detection of Aggregates: If the solution used for deposition contains impurities or if the molecules aggregate rather than forming a uniform monolayer, SEM can easily visualize these larger, multi-micrometer-sized clusters on the surface.

In essence, SEM serves as a quality control tool to ensure that the observed properties from other techniques (like EIS or XPS) are representative of a uniform, high-quality film rather than an inhomogeneous or defect-ridden surface. High-resolution STM images of aromatic thiol SAMs often show ordered domains and molecular arrangements, while SEM provides the wider context, confirming that these domains extend over larger areas. iphy.ac.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For aromatic compounds like this compound, UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π → π* transitions associated with the benzene ring.

Detailed Research Findings:

The chromophore in this compound is the substituted benzene ring. Thiophenol itself exhibits characteristic absorption bands in the UV region. The addition of substituents to the ring can cause a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity (ε).

The n-butylthio (-S-C₄H₉) group is an alkylthio group, which acts as an auxochrome. An auxochrome is a group that, when attached to a chromophore, alters the λmax and ε. The sulfur atom in the alkylthio group has lone pairs of electrons that can interact with the π-electron system of the benzene ring through resonance, which typically lowers the energy of the π → π* transition. This results in a bathochromic shift (a shift to a longer wavelength) compared to the parent thiophenol.

Studies on various arenethiols and alkyl aryl sulfides have shown that the position and nature of substituents significantly influence their UV absorption spectra. rsc.org The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring, with shifts influenced by both the thiol and the n-butylthio groups.

The following interactive table compares the reported λmax for thiophenol and a related compound to predict the spectral characteristics of this compound.

| Compound | Substituent(s) | Solvent | λ_max (nm) |

| Thiophenol | -SH | Hexane | ~238, ~275 |

| Poly[(3-hexylthio)thiophene] | -S-C₆H₁₃ (on thiophene) | Solution | Broad peak ~450-600 |

| This compound (Predicted) | 3-(-S-C₄H₉), 1-(-SH) | Non-polar | ~245-255, ~280-290 |

Note: The data for poly[(3-hexylthio)thiophene] is for a polymer and illustrates the strong electronic effect of alkylthio groups in a conjugated system. nih.gov The predicted values for this compound are an estimation based on expected bathochromic shifts.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and versatile synthetic routes to 3-(n-Butylthio)thiophenol and its derivatives is a primary area for future research. While classical methods for the synthesis of thiophenols and aryl thioethers exist, contemporary organic synthesis emphasizes greener and more atom-economical approaches.

Recent advancements in C-S bond formation offer promising avenues. acs.orgtandfonline.com The exploration of transition-metal-catalyzed cross-coupling reactions, particularly using earth-abundant metals, could provide more sustainable alternatives to traditional methods. acsgcipr.org Furthermore, visible-light-mediated C-S bond formation reactions have gained attention due to their mild conditions and high reactivity, offering a greener synthetic strategy. tandfonline.com

Another promising direction is the development of thiol-free synthetic methods to avoid the use of malodorous and easily oxidized thiol starting materials. figshare.comnih.gov The use of xanthates as thiol surrogates, for instance, presents a simple and effective method for synthesizing aryl thioethers under transition-metal-free and base-free conditions. figshare.comnih.gov Additionally, investigating one-pot tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, could significantly improve the efficiency of synthesizing complex molecules like this compound.

Future synthetic research could focus on the development of methodologies with the following characteristics:

High Atom Economy: Minimizing waste by maximizing the incorporation of starting materials into the final product.

Catalytic Approaches: Utilizing catalytic amounts of reagents to reduce stoichiometric waste.

Use of Green Solvents and Reagents: Employing environmentally benign solvents and reagents to minimize environmental impact. mdpi.comscilit.com

Functional Group Tolerance: Developing synthetic routes that are compatible with a wide range of functional groups, allowing for the synthesis of diverse derivatives.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of catalysts based on earth-abundant metals; optimization of reaction conditions for milder processes. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Design of novel photosensitizers; exploration of new reaction pathways initiated by light. |

| Thiol-Free Synthesis | Avoidance of volatile and odorous thiols, improved air stability. | Investigation of new thiol surrogates; development of odorless sulfidation reagents. |

| One-Pot Tandem Reactions | Increased efficiency, reduced purification steps, and resource conservation. | Design of cascade reaction sequences; optimization of reaction conditions to support multiple transformations. |

Expanded Applications in Emerging Technologies

The unique electronic and chemical properties conferred by the sulfur atoms in this compound suggest its potential for a range of applications in advanced materials and emerging technologies.

Organic Electronics: Organosulfur compounds are integral to the field of organic electronics. researchgate.net Thiophene-containing molecules, for example, are used in polymers and materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com The presence of both a thioether and a thiol group in this compound could allow for its use as a building block for novel conductive polymers or as a surface modifier for electrodes in organic electronic devices. Future research could explore the synthesis of polymers incorporating the this compound moiety and investigate their electronic properties.

Sensor Technology: Thiophenol derivatives have been extensively studied for the development of chemical sensors. figshare.comchemaxon.com The thiol group can act as a recognition site for various analytes, and the aromatic ring can be functionalized with fluorophores or chromophores to enable optical or electrochemical detection. chemaxon.com Research into the application of this compound in sensor technology could focus on designing selective probes for heavy metal ions, reactive oxygen species, or other environmentally and biologically significant molecules. The n-butylthio group could be used to tune the solubility and electronic properties of the sensor molecule.

Advanced Materials: The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces is well-documented. acs.org This property can be exploited to modify the surface properties of materials for applications in nanotechnology, corrosion inhibition, and biocompatible coatings. Future work could investigate the formation of SAMs of this compound on gold or other metal surfaces and characterize their structure and properties. The n-butylthio group could influence the packing and stability of the monolayer.

| Technology Area | Potential Application of this compound | Research Direction |

| Organic Electronics | Monomer for conductive polymers; Electrode surface modifier. | Synthesis and characterization of polymers; Study of charge transport properties. |

| Sensor Technology | Platform for fluorescent or colorimetric probes. | Design and synthesis of functionalized derivatives for specific analyte detection. |

| Advanced Materials | Formation of self-assembled monolayers (SAMs). | Investigation of monolayer formation on various substrates; Characterization of surface properties. |

| Lithium-Sulfur Batteries | Component in cathodes or electrolyte additives. | Evaluation of electrochemical performance in battery systems. acsgcipr.org |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new synthetic transformations. The presence of two distinct sulfur functionalities offers opportunities for selective reactions.

Future research should focus on elucidating the mechanisms of key reactions such as:

Selective Functionalization: Investigating conditions that allow for the selective reaction of either the thiol or the thioether group. This could involve exploring the influence of catalysts, reaction conditions, and protecting group strategies.

Radical Reactions: Thiophenols are known to participate in radical reactions, acting as effective hydrogen-atom donors. chemaxon.com Mechanistic studies on the radical-mediated reactions of this compound could provide insights into its antioxidant potential and its role in radical polymerization processes. Pulse radiolysis studies can be employed to observe and characterize the transient radical species formed. acs.orgfigshare.com

Nucleophilic Aromatic Substitution (SNAr): The electron-donating or -withdrawing nature of the n-butylthio group can influence the susceptibility of the aromatic ring to nucleophilic attack. jetir.orgresearchgate.net Detailed kinetic and computational studies can unravel the mechanism of SNAr reactions on derivatives of this compound. jetir.org A recently proposed "proton transfer dual ionization" (PTDI) SNAr mechanism, which involves the ionization of both the nucleophile and the electrophile, could also be relevant. mdpi.comnih.govresearchgate.net

| Reaction Type | Key Mechanistic Questions | Potential Investigative Techniques |

| Selective Functionalization | How can the thiol and thioether groups be selectively targeted? What is the role of steric and electronic effects? | In-situ reaction monitoring (e.g., NMR, IR); Kinetic studies; Use of protecting groups. |

| Radical Reactions | What are the kinetics and thermodynamics of hydrogen atom transfer? What is the structure of the resulting thiyl radical? | Electron Paramagnetic Resonance (EPR) spectroscopy; Laser flash photolysis; Computational modeling. |

| Nucleophilic Aromatic Substitution | What is the influence of the n-butylthio substituent on the reaction rate and regioselectivity? Does the reaction proceed via a classical Meisenheimer complex or a PTDI mechanism? | Kinetic analysis; Isotope labeling studies; DFT calculations of reaction pathways and transition states. |

Integration of Advanced Computational Approaches

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental design, and interpreting complex experimental data. The integration of advanced computational methods will be instrumental in accelerating research on this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate a wide range of properties, including:

Molecular Structure and Conformation: Determining the most stable geometries of the molecule and its derivatives. chemaxon.com

Electronic Properties: Calculating parameters such as HOMO-LUMO gaps, ionization potentials, and electron affinities to predict reactivity and potential applications in organic electronics. figshare.com

Reaction Mechanisms: Mapping out reaction pathways, calculating activation energies, and identifying transition states to provide a detailed understanding of reaction mechanisms. nih.gov

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds. chemaxon.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR studies can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physical properties. acs.orgtandfonline.com For derivatives of this compound, QSAR models could be developed to predict their cytotoxicity, antioxidant activity, or performance in specific applications. acs.orgtandfonline.com This would enable the rational design of new derivatives with enhanced properties.

| Computational Method | Application to this compound Research | Expected Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. | Prediction of reactivity, guidance for synthetic efforts, and interpretation of experimental results. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between molecular structure and biological or chemical activity. | Rational design of new derivatives with optimized properties; prediction of toxicity. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in different environments (e.g., in solution, at interfaces). | Understanding solvation effects, conformational dynamics, and interactions with other molecules or surfaces. |

Development of Enhanced Analytical Probes and Methods

The development of sensitive and selective analytical methods for the detection and quantification of this compound is essential for both fundamental research and potential practical applications.

Fluorescent and Colorimetric Probes: A significant area of research is the design of molecular probes that exhibit a change in their fluorescence or color upon reacting with thiophenols. Future work could focus on developing probes that are highly selective for this compound over other thiols. This could be achieved by designing recognition moieties that specifically interact with the unique structure of the target molecule. Such probes would be valuable for monitoring the compound in environmental or biological samples.

Electrochemical Sensors: Electrochemical methods offer high sensitivity and the potential for miniaturization. The thiol group of this compound is electrochemically active and can be detected using techniques such as cyclic voltammetry. Research in this area could focus on the development of modified electrodes that enhance the sensitivity and selectivity of detection.

Chromatographic and Mass Spectrometric Techniques: The development of robust analytical methods using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for the separation, identification, and quantification of this compound in complex mixtures. Future efforts could focus on optimizing these methods for high-throughput analysis and for the detection of trace amounts of the compound.

| Analytical Technique | Research Focus | Potential Impact |

| Fluorescent/Colorimetric Probes | Design of highly selective chemosensors. | Rapid and sensitive detection in various media, including biological systems. |

| Electrochemical Sensors | Development of modified electrodes for enhanced detection. | Portable and real-time monitoring capabilities. |

| Chromatography and Mass Spectrometry | Optimization of separation and detection methods. | Accurate and reliable quantification for quality control and research purposes. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(n-Butylthio)thiophenol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution of halogenated thiophenols (e.g., 3-bromothiophenol, CAS 6320-01-0) with n-butylthiol under basic conditions. For example, using K₂CO₃ or NaH in anhydrous DMF at 60–80°C for 12–24 hours can yield this compound. The reaction progress should be monitored via TLC or GC-MS. Adjusting the stoichiometry of n-butylthiol (1.2–1.5 equivalents) and optimizing the solvent polarity (e.g., switching from DMF to THF) can enhance yields up to 75–85% .

Q. How can this compound be characterized to confirm its structural integrity?

- Methodological Answer : Key techniques include:

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer : Thiophenol derivatives are skin and respiratory sensitizers (Category 1). Use PPE (gloves, goggles, fume hood) and store at 2–8°C in amber glass under inert gas. Neutralize spills with 10% NaHCO₃. Acute toxicity data (LD₅₀) for similar compounds (e.g., 3-hydroxythiophenol) ranges from 200–500 mg/kg (oral, rat) .

Advanced Research Questions

Q. How do electronic effects of the n-butylthio substituent influence the reactivity of thiophenol in cross-coupling reactions?

- Methodological Answer : The electron-donating n-butylthio group increases nucleophilicity at the sulfur atom, facilitating reactions like S-arylation. For example, in nitrosonium ion-catalyzed C–S bond formation (e.g., coupling with phenols or indoles), the thiolate intermediate forms rapidly under aerobic conditions. Kinetic studies using UV-Vis spectroscopy (λ = 300–400 nm) reveal a second-order dependence on thiophenol concentration and first-order on nitrosonium catalyst .

Q. What analytical challenges arise in quantifying trace this compound in environmental samples, and how can they be resolved?

- Methodological Answer : Challenges include low volatility and matrix interference. Solutions:

- Precolumn Derivatization : Use 3-(2-bromoacetamido)-N-(9-ethyl-9H-carbazol) to label thiophenols, enabling HPLC-FLD detection (LOD = 20 nM) .

- Carbon Dot Nanoprobes : Fluorescent probes (e.g., CD-DNS) offer selective detection via thiol-induced fluorescence recovery (λₑₓ/λₑₘ = 365/450 nm) with 94–97% recovery in spiked water samples .

Q. How can computational methods predict the vibrational and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates:

- Vibrational Modes : Simulated IR/Raman spectra match experimental data for -SH (2560 cm⁻¹) and C-S (680 cm⁻¹) stretches.

- Electrostatic Potential Maps : Identify nucleophilic sites (sulfur atom) and electrophilic regions (aromatic ring) .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported physical properties (e.g., boiling point) of thiophenol derivatives?

- Methodological Answer : Cross-validate using primary sources (e.g., NIST Chemistry WebBook) and experimental replication. For example:

| Property | Reported Value 1 | Reported Value 2 | Validation Method |

|---|---|---|---|

| Boiling Point (°C) | 75 () | 128–130 () | Differential Scanning Calorimetry (DSC) |

| Refractive Index | 1.49 () | 1.573 () | Abbe Refractometer (25°C) |

Methodological Tables

Q. Table 1: Comparison of Detection Methods for Thiophenols

Q. Table 2: Key Synthetic Parameters for Alkylation of Thiophenols

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Bromothiophenol | n-Butylthiol | DMF | 80 | 78 |

| 4-Fluorothiophenol | n-Butylthiol | THF | 60 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.